molecular formula C14H21BrN2O3 B2796102 5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide CAS No. 1797537-61-1

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide

Cat. No.: B2796102
CAS No.: 1797537-61-1
M. Wt: 345.237
InChI Key: NOMUNXDONGTDFZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H21BrN2O3 and its molecular weight is 345.237. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research on compounds structurally related to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)furan-2-carboxamide demonstrates their significance in the synthesis of heterocyclic compounds, offering a pathway to diverse pharmaceuticals and materials. Ergun et al. (2014) outlined the synthesis of novel furan-fused heterocycles, highlighting the importance of such structural frameworks in developing compounds with potential therapeutic applications Ergun et al., 2014. This research showcases the compound's role in generating new chemical entities that could serve as lead structures in drug discovery.

Antiprotozoal and Anticancer Agents

Compounds akin to the target molecule have been explored for their antiprotozoal and anticancer activities. For example, a study by Ismail et al. (2004) on dicationic imidazo[1,2-a]pyridines, derived through bromination and subsequent chemical modifications similar to the structural motifs of the target compound, showed strong DNA affinities and remarkable in vitro and in vivo antiprotozoal activities Ismail et al., 2004. Similarly, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, indicating the broader therapeutic potential of such compounds Deady et al., 2003.

Antibacterial Activity

The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles by Aghekyan et al. (2020) illustrates the antibacterial potential of compounds within this chemical space Aghekyan et al., 2020. These findings underscore the importance of such structural frameworks in the development of new antibacterial agents, responding to the increasing need for novel therapeutics against resistant bacterial strains.

Fluorescent Probes and Materials Science

Boobalan et al. (2012) designed a highly water-soluble and fluorescent perylene bisimide derivative, demonstrating the utility of structurally related compounds in materials science, particularly as fluorescent probes Boobalan et al., 2012. Such compounds exhibit strong absorption and emission in the visible spectral region, making them suitable for various applications, including biological imaging and organic electronics.

Mechanism of Action

Target of Action

The primary targets of the compound “5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Once the mode of action and the biochemical pathways affected by the compound are understood, it will be possible to predict the potential effects of the compound on cells and tissues.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-16(2)7-8-17(11-5-9-19-10-6-11)14(18)12-3-4-13(15)20-12/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUNXDONGTDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.